![molecular formula C22H28N2O B3850217 1-acetyl-N-(3,3-diphenylpropyl)-4-piperidinamine](/img/structure/B3850217.png)
1-acetyl-N-(3,3-diphenylpropyl)-4-piperidinamine
Übersicht
Beschreibung
1-acetyl-N-(3,3-diphenylpropyl)-4-piperidinamine, also known as U-47700, is a synthetic opioid that was first developed in the 1970s. It is a potent analgesic drug that acts on the central nervous system to relieve pain. U-47700 has gained popularity in recent years as a recreational drug, leading to its classification as a Schedule I controlled substance in the United States.
Wirkmechanismus
1-acetyl-N-(3,3-diphenylpropyl)-4-piperidinamine acts as a selective agonist at the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. It also has activity at the kappa-opioid receptor, which may contribute to its side effects such as sedation and respiratory depression.
Biochemical and Physiological Effects:
1-acetyl-N-(3,3-diphenylpropyl)-4-piperidinamine produces a range of effects on the body, including pain relief, sedation, euphoria, and respiratory depression. It also has the potential to cause side effects such as nausea, vomiting, and constipation. Long-term use of 1-acetyl-N-(3,3-diphenylpropyl)-4-piperidinamine can lead to physical dependence and withdrawal symptoms upon cessation.
Vorteile Und Einschränkungen Für Laborexperimente
1-acetyl-N-(3,3-diphenylpropyl)-4-piperidinamine has several advantages for use in laboratory experiments, including its potent analgesic effects and selectivity for the mu-opioid receptor. However, its potential for abuse and dependence makes it difficult to use in human studies. Additionally, its classification as a controlled substance limits its availability for research purposes.
Zukünftige Richtungen
Future research on 1-acetyl-N-(3,3-diphenylpropyl)-4-piperidinamine could focus on developing safer and more effective opioid analgesics that do not have the potential for abuse and dependence. Studies could also investigate the mechanisms underlying 1-acetyl-N-(3,3-diphenylpropyl)-4-piperidinamine's side effects and develop strategies to mitigate them. Additionally, research could explore the potential use of 1-acetyl-N-(3,3-diphenylpropyl)-4-piperidinamine as a treatment for opioid addiction.
Wissenschaftliche Forschungsanwendungen
1-acetyl-N-(3,3-diphenylpropyl)-4-piperidinamine has been used in scientific research to study its effects on the central nervous system. It has been shown to have potent analgesic effects in animal models, but also has the potential for abuse and dependence. Studies have also investigated its potential as a treatment for opioid addiction.
Eigenschaften
IUPAC Name |
1-[4-(3,3-diphenylpropylamino)piperidin-1-yl]ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O/c1-18(25)24-16-13-21(14-17-24)23-15-12-22(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-11,21-23H,12-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLHXHYKIPEIKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-(3,3-diphenylpropyl)-4-piperidinamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.